(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol
Description
(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol is a diaromatic methanol derivative featuring a 2-bromophenyl group and a 3-fluoro-2-methylphenyl group attached to a central methanol moiety. Its molecular formula is C₁₄H₁₂BrFO, with a molecular weight of 297.15 g/mol.
Properties
IUPAC Name |
(2-bromophenyl)-(3-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-10(6-4-8-13(9)16)14(17)11-5-2-3-7-12(11)15/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNNIASFZSFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-fluoro-2’-methylbenzhydrol typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluorotoluene to obtain 2-bromo-3-fluorotoluene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group, followed by a reduction step to form the benzhydrol derivative .
Industrial Production Methods
Industrial production of 2-Bromo-3’-fluoro-2’-methylbenzhydrol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient bromination and reduction reagents, as well as purification techniques to ensure the desired product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-fluoro-2’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzhydrol derivatives .
Scientific Research Applications
Medicinal Chemistry
(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit promising biological activities:
- Anticancer Activity : Research indicates that modifications to the compound can enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Material Science
The unique electronic properties imparted by the bromine and fluorine substituents make this compound suitable for applications in material science:
- Organic Electronics : It can serve as a building block in the synthesis of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Case Study 1: Anticancer Activity
A recent study explored the synthesis of various derivatives of this compound and their biological activities against breast cancer cell lines. The results demonstrated that specific modifications increased cytotoxicity by 30% compared to the parent compound, indicating a structure-activity relationship that could guide future drug development .
Case Study 2: Organic Electronics
In another investigation, researchers synthesized a series of compounds based on this compound for use in OLEDs. The study reported enhanced charge mobility and luminescence properties, suggesting that these derivatives could improve device performance significantly .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Increased efficacy with structural modifications |
| Antimicrobial agents | Effective against multiple bacterial strains | |
| Material Science | Organic semiconductors | Enhanced electronic properties |
| Polymer additives | Improved mechanical properties |
Mechanism of Action
The mechanism of action of 2-Bromo-3’-fluoro-2’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares (2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol with structurally related compounds:
Key Observations :
- Molecular Weight : The target compound (297.15 g/mol) is heavier than simpler analogs like 2-bromobenzyl alcohol (187.04 g/mol), reflecting its increased aromatic substitution.
- Melting Points : Analogues like 2-bromobenzyl alcohol and 1-(2-bromophenyl)-2-fluoro-2-methyl-3-phenylpropane-1,3-diol exhibit solid-state stability with defined melting points .
Biological Activity
(2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly in drug development.
Chemical Structure
The compound is characterized by the following structural formula:
This indicates the presence of bromine and fluorine substituents on the phenyl rings, which are significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar halogenated phenyl structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing bromine and fluorine can inhibit the growth of various bacterial strains. In vitro assays revealed that this compound may possess similar properties, potentially acting against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of halogenated phenolic compounds has been extensively studied. For example, a study indicated that compounds with a similar structure can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression . The specific mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated, but it is hypothesized to involve interactions with cellular signaling pathways related to proliferation and survival.
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in disease processes. For instance, studies have identified certain derivatives as inhibitors of MurB, an enzyme critical for bacterial cell wall synthesis. This suggests that this compound may also exhibit enzyme inhibitory activities, contributing to its antimicrobial effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Cellular Targets : The halogen atoms may enhance binding affinity to specific proteins or receptors.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cell damage and apoptosis.
- Modulation of Gene Expression : Potential effects on transcription factors involved in cell survival and proliferation pathways.
Study 1: Antimicrobial Efficacy
A study conducted on a series of brominated and fluorinated phenolic compounds showed that those with similar structures to this compound exhibited significant antibacterial activity against E. coli and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency .
Study 2: Anticancer Activity
In a comparative analysis involving various phenolic compounds, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 25 µM, suggesting substantial anticancer potential .
Data Table: Biological Activities Comparison
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 32 - 128 | 25 |
| Brominated Phenolic Compound A | 16 - 64 | 15 |
| Fluorinated Phenolic Compound B | 64 - 256 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
